
3,3'-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) is a complex organic compound that features a unique structure with two 5-bromo-2-phenyl-1H-inden-1-one units connected by a sulfanediyl (sulfur) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) typically involves the following steps:
Formation of 5-bromo-2-phenyl-1H-inden-1-one: This can be achieved through the bromination of 2-phenyl-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Coupling Reaction: The two 5-bromo-2-phenyl-1H-inden-1-one units are then coupled using a sulfur source such as thiourea or elemental sulfur under appropriate conditions to form the sulfanediyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding the individual 5-bromo-2-phenyl-1H-inden-1-one units.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-bromo-2-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis(5-bromo-2-phenyl-1H-inden-1-one) depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
3,3’-Sulfanediylbis(2-phenyl-1H-inden-1-one): Lacks the bromine atoms, which may affect its reactivity and applications.
5-Bromo-2-phenyl-1H-inden-1-one: The monomeric unit, which does not have the sulfanediyl bridge.
特性
CAS番号 |
62497-49-8 |
|---|---|
分子式 |
C30H16Br2O2S |
分子量 |
600.3 g/mol |
IUPAC名 |
5-bromo-3-(6-bromo-3-oxo-2-phenylinden-1-yl)sulfanyl-2-phenylinden-1-one |
InChI |
InChI=1S/C30H16Br2O2S/c31-19-11-13-21-23(15-19)29(25(27(21)33)17-7-3-1-4-8-17)35-30-24-16-20(32)12-14-22(24)28(34)26(30)18-9-5-2-6-10-18/h1-16H |
InChIキー |
YHNXVCKTKDYLAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C2=O)C=CC(=C3)Br)SC4=C(C(=O)C5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


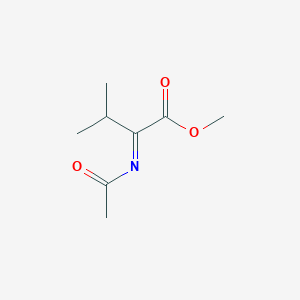
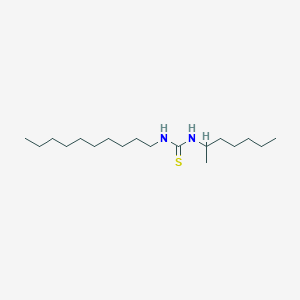
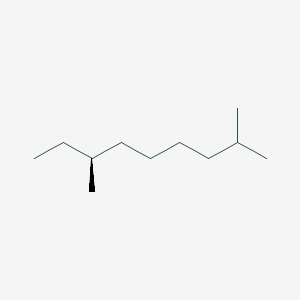
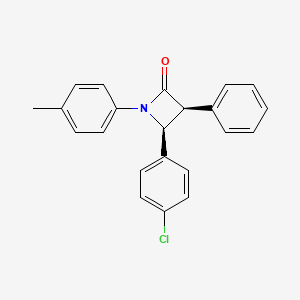
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
![Bicyclo[4.2.1]nonane-9,9-dicarboxylic acid](/img/structure/B14514071.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
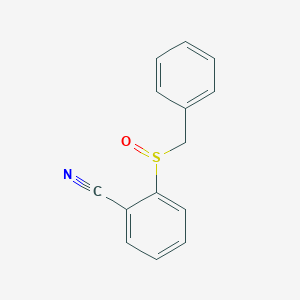
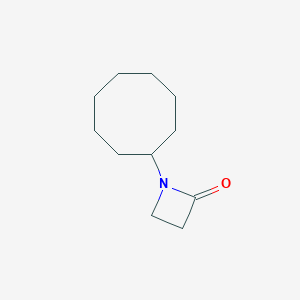
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

